![molecular formula C14H10N4O B2451323 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-carbonitril CAS No. 303150-57-4](/img/structure/B2451323.png)
3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-carbonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that 3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile exhibits potent anticancer activity. Studies have shown that it can inhibit tumor cell proliferation across various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung) | 12.5 |
MCF-7 (Breast) | 15.0 |
These results suggest that the compound may serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in cell growth and survival.
Anti-inflammatory and Antimicrobial Effects
In addition to its anticancer properties, preliminary studies suggest potential anti-inflammatory effects through the modulation of pro-inflammatory cytokines. Furthermore, derivatives of pyrazolo[1,5-a]pyrimidine structures have shown antimicrobial activities against various bacterial strains, indicating broader therapeutic potential .
Synthetic Applications
The synthesis of 3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves multi-step procedures that highlight the versatility of pyrazolo-pyrimidine derivatives in synthetic organic chemistry. Common methods include:
- Condensation Reactions : These reactions facilitate the formation of the pyrazolo-pyrimidine scaffold.
- Functionalization : The introduction of various substituents can enhance biological activity and tailor properties for specific applications.
This compound serves as a precursor for synthesizing other biologically active derivatives, expanding its utility in medicinal chemistry .
Case Studies
Several studies have documented the synthesis and evaluation of related compounds based on the pyrazolo-pyrimidine structure. For instance:
- Study on Derivatives : Research focused on synthesizing 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile demonstrated enhanced anticancer properties compared to its parent compound.
Compound Name | Structural Features | Biological Activity |
---|---|---|
7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Difluoromethyl group substitution | Enhanced anticancer properties |
6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Bis(4-methoxyphenyl) substitution | Improved enzyme inhibition |
These findings highlight how modifications to the core structure can significantly affect biological activity and therapeutic potential .
Wirkmechanismus
Target of Action
The primary target of 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction results in the inhibition of tumor cell growth, making this compound a potential therapeutic agent for cancer treatment .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, leading to the inhibition of cell proliferation .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of examined cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .
Biochemische Analyse
Biochemical Properties
3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile interacts with various enzymes and proteins. It has been identified as a strategic compound for optical applications due to its tunable photophysical properties . The compound’s interactions with biomolecules are largely influenced by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .
Cellular Effects
The effects of 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile on cells are significant. It has shown superior cytotoxic activities against certain cell lines . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, mimicking hinge region binding interactions in kinase active sites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-anilino-1H-pyrazole with ethyl cyanoacetate under basic conditions, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to enhance yield and purity, as well as employing continuous flow reactors for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazolo[1,5-a]pyrimidines, depending on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- Pyrazoloquinolines
Uniqueness
Compared to similar compounds, 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile stands out due to its unique combination of a methoxyphenyl group and a cyano group, which confer distinct chemical reactivity and biological activity.
Biologische Aktivität
3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities, particularly in the context of cancer therapy. This article explores its biological activity, including its mechanisms of action, target interactions, and relevant research findings.
- Molecular Formula : C14H10N4O
- Molecular Weight : 250.26 g/mol
- CAS Number : 303150-57-4
- Density : 1.28 g/cm³ (predicted)
- pKa : -1.59 (predicted)
The primary mechanism of action for 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2). This inhibition affects cell cycle progression, particularly the transition from the G1 phase to the S phase, leading to significant antiproliferative effects on various cancer cell lines .
Anticancer Properties
Research has shown that pyrazolo[1,5-a]pyrimidines exhibit potent anticancer activity. A study highlighted the compound's ability to inhibit the phosphorylation of BAD protein in cell-based assays and its effectiveness in clonogenic cell survival assays at submicromolar concentrations . The compound demonstrated selective inhibition against a panel of oncogenic kinases, particularly Pim-1 and Flt-3, with a selectivity score indicating strong efficacy against these targets (S(50) = 0.14) .
Cellular Effects
The compound has displayed significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : HeLa, MCF7, HCT-116
- Mechanism of Action : Induced apoptosis and cell cycle arrest.
- Results : Compounds similar to 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine exhibited enhanced anticancer activity correlating with structural modifications around the pyrazolo core.
Table 1 summarizes key findings from various studies on the biological activity of this compound:
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile suggest favorable absorption and distribution characteristics. Additionally, it has been noted that this compound does not significantly inhibit hERG channels at concentrations up to 30 µM, indicating a potentially improved safety profile compared to other kinase inhibitors like SGI-1776 .
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O/c1-19-12-4-2-11(3-5-12)13-8-17-18-9-10(6-15)7-16-14(13)18/h2-5,7-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGNJJVDNVFLLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.